molecular formula C6H12Br2N2S B2551975 2-(4-Methylthiazol-5-yl)ethanamine dihydrobromide CAS No. 142437-65-8

2-(4-Methylthiazol-5-yl)ethanamine dihydrobromide

Numéro de catalogue: B2551975
Numéro CAS: 142437-65-8
Poids moléculaire: 304.04
Clé InChI: ZKLGVMDJEVAZGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Methylthiazol-5-yl)ethanamine dihydrobromide (CAS: 142457-00-9), also known as Amthamine dihydrobromide, is a thiazole-derived amine salt. Its structure features a 4-methyl-substituted thiazole ring linked to an ethylamine moiety, stabilized as a dihydrobromide salt. This salt form enhances aqueous solubility and stability, making it suitable for pharmacological studies.

Propriétés

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2BrH/c1-5-6(2-3-7)9-4-8-5;;/h4H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLGVMDJEVAZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCN.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-(4-Methylthiazol-5-yl)ethanamine dihydrobromide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C6H9Br2N2S
  • Molecular Weight : 265.02 g/mol
  • CAS Number : 142437-65-8

The presence of the thiazole ring is significant as it is often associated with various pharmacological activities.

Research indicates that compounds containing thiazole moieties exhibit diverse biological activities, including:

  • Antimicrobial Activity : Thiazoles have been shown to possess antibacterial properties. For example, derivatives of thiazole have demonstrated efficacy against various bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Antitumor Activity : The thiazole ring is also implicated in anticancer properties. Studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and inhibiting key enzymes involved in tumor progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus epidermidis
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryPotential use in treating autoimmune diseases

Case Studies

  • Antimicrobial Efficacy :
    A study highlighted the antibacterial properties of thiazole derivatives, including 2-(4-Methylthiazol-5-yl)ethanamine dihydrobromide. The compound showed significant inhibition against Staphylococcus epidermidis, suggesting its potential use as an antimicrobial agent .
  • Antitumor Activity :
    In another investigation, thiazole-containing compounds were tested for their ability to inhibit lysyl oxidase (LOX), an enzyme critical for tumor progression. The results indicated that certain derivatives could delay tumor growth effectively, showcasing their potential in cancer therapy .
  • Anti-inflammatory Applications :
    A patent application described the use of this compound as an MTH1 inhibitor for treating inflammatory and autoimmune conditions. This suggests a promising avenue for further research into its therapeutic applications in managing chronic inflammatory diseases .

Applications De Recherche Scientifique

Antitrypanosomal Activity

Research indicates that thiazole derivatives, including those similar to 2-(4-Methylthiazol-5-yl)ethanamine dihydrobromide, exhibit significant antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, a study demonstrated that certain thiazole compounds had IC50 values indicating potent activity against this parasite, suggesting that modifications to the thiazole ring can enhance efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that similar thiazole derivatives demonstrate substantial cytotoxic effects against various cancer cell lines. For example, a synthesized compound with a thiazole moiety displayed a mean growth inhibition rate of 12.53% against human tumor cells in National Cancer Institute assays . This suggests potential for further development as an anticancer agent.

Acetylcholinesterase Inhibition

Compounds containing thiazole structures have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Research has shown that derivatives with thiazole rings exhibit promising AChE inhibitory activity, which could lead to new treatments for cognitive disorders . The molecular docking studies indicate favorable interactions between these compounds and the enzyme, enhancing their potential therapeutic applications.

Chemical Characteristics

The chemical formula for 2-(4-Methylthiazol-5-yl)ethanamine dihydrobromide is C6H10Br2N2S, with a molecular weight of approximately 268.03 g/mol. Its structure features a thiazole ring that contributes to its biological activities.

Safety Profile

Safety assessments indicate that the compound may pose risks such as acute toxicity upon ingestion or skin contact. Precautionary measures are recommended when handling this compound in laboratory settings . The GHS classification includes warnings for harmful effects if swallowed or inhaled, emphasizing the need for proper safety protocols.

Summary of Findings

Application AreaKey FindingsReferences
AntitrypanosomalSignificant activity against Trypanosoma brucei
AnticancerCytotoxic effects on human tumor cells
NeuropharmacologyPotent AChE inhibition linked to Alzheimer's treatment
SafetyAcute toxicity warnings; handling precautions required

Comparaison Avec Des Composés Similaires

25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe)

  • Structural Differences: NBOMe compounds feature a 2,5-dimethoxyphenyl core substituted with halogens (I, Br, Cl) and an N-(2-methoxybenzyl) group, unlike the thiazole ring in Amthamine dihydrobromide . Amthamine lacks the methoxybenzyl "NBOMe" motif, which is critical for 5-HT2A receptor agonism in hallucinogens.
  • Pharmacological Activity: NBOMes are potent 5-HT2A agonists with hallucinogenic effects (IC50 values in nM range) but high toxicity, linked to fatalities . Amthamine’s dihydrobromide salt may target histamine receptors (H1/H2), inferred from ethylamine analogs, though specific data are absent .
  • Toxicity :
    • NBOMes exhibit severe neurotoxicity and cardiovascular risks, whereas Amthamine’s salt form may mitigate toxicity through controlled solubility .

Bisphenylthiazoles (e.g., Compound 9 and 10)

  • Structural Differences :
    • These compounds combine thiazole rings with 1,3,4-oxadiazole and biphenyl groups, contrasting with Amthamine’s simpler ethylamine-thiazole structure .
  • Pharmacological Activity :
    • Bisphenylthiazoles show antimicrobial activity against multidrug-resistant strains (e.g., MIC values <10 µg/mL), likely due to oxadiazole-enhanced membrane penetration .
    • Amthamine’s dihydrobromide salt may prioritize receptor binding over antimicrobial action, given its lack of bulky hydrophobic groups.

4-(4-Chlorothiophen-2-yl)thiazol-2-amine Derivatives (Compounds 5a–5g)

  • Structural Differences :
    • Feature chlorothiophene-substituted thiazoles, unlike Amthamine’s methylthiazole-ethylamine core .
  • Pharmacological Activity :
    • Moderate COX/LOX inhibition (IC50: 20–50 µM), less potent than zileuton (IC50: 11 µM for 5-LOX) .
    • Amthamine’s salt form may improve bioavailability for central nervous system targets compared to neutral thiophene-thiazoles.

Imidazole-Thiazole Hybrids (e.g., Compound 91)

  • Structural Differences :
    • Combine thiazole with imidazole and diphenylpropyl groups, increasing molecular complexity vs. Amthamine’s minimalistic design .
  • Pharmacological Activity :
    • Target histamine receptors (H1/H2/H3/H4), suggesting Amthamine’s ethylamine group may similarly engage histaminergic pathways .

Comparative Data Table

Compound Core Structure Key Substituents Pharmacological Target Activity/Potency Toxicity Profile
Amthamine Dihydrobromide Thiazole-ethylamine 4-Methylthiazole, Dihydrobromide Likely H1/H2 receptors Unknown; salt enhances solubility Presumed lower due to salt
25I-NBOMe 2,5-Dimethoxyphenyl 4-Iodo, N-methoxybenzyl 5-HT2A receptor (agonist) IC50 ~0.1–1 nM High (fatalities reported)
Bisphenylthiazole (Compound 9) Thiazole-oxadiazole-biphenyl Biphenyl, oxadiazole Antimicrobial (MDR strains) MIC <10 µg/mL Not reported
Compound 5d (COX/LOX) Chlorothiophene-thiazole 4-Chlorothiophene COX-2/5-LOX (inhibitor) IC50 ~25 µM Low (in vitro)
Imidazole-Thiazole (Compound 91) Thiazole-imidazole Diphenylpropyl, oxalate salt Histamine receptors Not quantified Unknown

Research Findings and Implications

  • Structural Optimization : Amthamine’s dihydrobromide salt improves pharmacokinetics over neutral analogs (e.g., NBOMes), which require sublingual administration due to poor solubility .
  • Target Specificity : Thiazole derivatives exhibit diverse activities depending on substituents: antimicrobial (bisphenylthiazoles), anti-inflammatory (chlorothiophene-thiazoles), or neuroactive (NBOMes). Amthamine’s simpler structure may favor receptor selectivity but requires further validation .
  • Safety : Salt forms (e.g., dihydrobromide, oxalate) reduce volatility and toxicity compared to free bases, as seen in NBOMe-related fatalities .

Méthodes De Préparation

Thiazole Ring Formation via Cyclocondensation Followed by Amine Functionalization

Synthesis of 4-Methyl-5-(2-Hydroxyethyl)thiazole

The foundational step involves synthesizing the thiazole core with a hydroxyethyl side chain. As described in CN101560195B , 3-acetylpropanol reacts with thiourea under acidic conditions (78–100°C, 3–8 hours) to yield 4-methyl-5-(2-hydroxyethyl)thiazole. Key parameters include:

  • Molar ratio : 1:1–1:2 (3-acetylpropanol:thiourea)
  • Solvent : Acidic aqueous medium (e.g., HCl or H₂SO₄)
  • Yield : Up to 73% after purification via distillation under reduced pressure (395–400 Pa, 120–127°C).

This method is advantageous due to its simplicity and high yield but requires subsequent modification of the hydroxyl group to introduce the amine.

Hydroxyl-to-Amine Conversion via Reductive Amination

The hydroxyethyl group is oxidized to a ketone intermediate using manganese(IV) oxide (MnO₂), followed by reductive amination. This two-step process, adapted from protocols in ACS Publications , proceeds as follows:

  • Oxidation :
    • Conditions : MnO₂ (3 equiv), dichloromethane (DCM), room temperature, 12 hours.
    • Intermediate : 4-Methyl-5-(2-oxoethyl)thiazole.
  • Reductive Amination :
    • Reagents : Ammonium acetate (2 equiv), sodium cyanoborohydride (NaBH₃CN, 1.5 equiv), methanol, 24 hours.
    • Yield : 58–65% after column chromatography.

The free amine is subsequently converted to the dihydrobromide salt by treatment with aqueous HBr (48% w/w) in ethanol, yielding 2-(4-methylthiazol-5-yl)ethanamine dihydrobromide with >95% purity (HPLC).

Direct Thiazole Assembly with Prefunctionalized Ethylamine Side Chain

Thiazole Formation Using 2-Aminoethyl Thiourea Derivatives

This route employs a prefunctionalized amine precursor to streamline synthesis. A modified Hantzsch thiazole synthesis is performed using:

  • Starting materials : 2-Bromo-1-(methylthiazol)ethanone and thiourea derivatives.
  • Conditions : Ethanol, reflux (12 hours), followed by neutralization with NaOH (10–50% w/w).
Key Reaction:

$$
\text{2-Bromo-1-(methylthiazol)ethanone} + \text{thiourea} \xrightarrow{\text{Ethanol, reflux}} \text{4-Methyl-5-(2-aminoethyl)thiazole}
$$

Yield : 45–52% after extraction with dichloromethane and recrystallization.

Salt Formation and Purification

The free amine is treated with excess HBr in anhydrous diethyl ether, precipitating the dihydrobromide salt. Isolation by filtration and washing with cold ether affords the final product in 85–90% yield.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Thiazole Intermediate

Adapting methodologies from European Journal of Medicinal Chemistry , Wang resin is functionalized with a tert-butyloxycarbonyl (Boc)-protected amine. Sequential reactions include:

  • Coupling : 4-Methylthiazole-5-carboxylic acid (activated with HATU/DIPEA) is attached to the resin.
  • Deprotection : Boc removal with trifluoroacetic acid (TFA)/DCM (1:1).
  • Cleavage : Treatment with HBr/acetic acid (33% w/w) releases the dihydrobromide salt.

Advantages :

  • Purity : >98% (LC-MS).
  • Scalability : Suitable for parallel synthesis of analogs.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Purity (%) Scalability
Cyclocondensation 3-Acetylpropanol, thiourea Oxidation, reductive amination 58–65 95 Moderate
Direct Assembly 2-Bromoethanone, methylthiourea Hantzsch synthesis, salt formation 45–52 90 High
Solid-Phase Wang resin, HATU/DIPEA Resin functionalization, cleavage 70–75 98 High

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methylthiazol-5-yl)ethanamine dihydrobromide, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via alkylation of 4-methylthiazole derivatives followed by amine functionalization. Key steps include:

  • Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 80°C) to form the 4-methylthiazole scaffold .
  • Ethanamine introduction : Nucleophilic substitution using bromoethylamine hydrobromide in anhydrous DMF at 60°C, with yields optimized by controlling stoichiometry (1:1.2 molar ratio) and reaction time (12–16 hr) .
  • Purification : Recrystallization from ethanol-diethyl ether (3:1 v/v) to isolate the dihydrobromide salt. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer: Use a multi-technique approach:

  • ¹H/¹³C-NMR : Confirm the thiazole ring (δ ~7.5–8.0 ppm for C5-H) and ethylamine chain (δ ~2.8–3.2 ppm for CH₂NH₂) .
  • IR spectroscopy : Validate N-H stretching (3300–3500 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .
  • Elemental analysis : Verify Br content (theoretical ~34.2%) to confirm dihydrobromide stoichiometry .

Q. What are the critical safety considerations for handling this compound?

  • Methodological Answer: Refer to SDS guidelines for structurally related thiazole derivatives:

  • PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 μm) .
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole-ethylamine derivatives?

  • Methodological Answer: Discrepancies often arise from assay variability. Mitigate via:

  • Standardized assays : Use cell lines (e.g., HEK-293) with consistent passage numbers (<20) and ATP-based viability assays (e.g., CellTiter-Glo®) .
  • Control normalization : Include reference compounds (e.g., cisplatin for cytotoxicity) to calibrate inter-experimental variability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to compare IC₅₀ values across studies .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro studies?

  • Methodological Answer: Stability is pH-dependent. Recommended protocols:

  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce non-specific adsorption .
  • Degradation monitoring : Perform LC-MS at 0, 6, 12, and 24 hr to track hydrolysis (e.g., thiazole ring opening at pH <6) .
  • Cryopreservation : Aliquot stock solutions in 10 mM HCl (pH 3.0) and store at -80°C for long-term stability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer: Combine docking and MD simulations:

  • Target selection : Prioritize receptors with conserved binding pockets (e.g., GPCRs, kinase domains) via homology modeling (SWISS-MODEL) .
  • Docking software : Use AutoDock Vina with AMBER force fields to simulate ligand-receptor binding (grid size: 25 ų) .
  • Validation : Cross-check with experimental binding assays (e.g., SPR or ITC) to refine scoring functions .

Data Contradiction Analysis

Q. How to address conflicting solubility data in DMSO versus aqueous buffers?

  • Methodological Answer: Solubility discrepancies often stem from aggregation. Solutions include:

  • Dynamic Light Scattering (DLS) : Measure particle size in DMSO vs. PBS to detect nanoaggregates .
  • Co-solvent systems : Use 10% DMSO in PBS with sonication (30 sec, 40 kHz) to enhance dispersion .
  • Critical micelle concentration (CMC) : Determine via fluorescence spectroscopy (pyrene probe) to adjust solvent ratios .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.